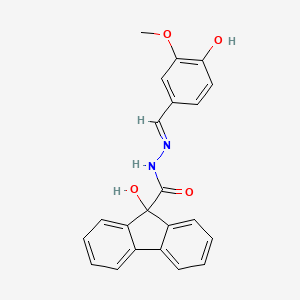

(E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide

Description

Properties

IUPAC Name |

9-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-28-20-12-14(10-11-19(20)25)13-23-24-21(26)22(27)17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-13,25,27H,1H3,(H,24,26)/b23-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXBHBALNQOGY-YDZHTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Conventional Heating

Method 2A: Ethanol/Acetic Acid System

A mixture of 9-hydroxy-9H-fluorene-9-carbohydrazide (1.0 mmol), vanillin (1.1 mmol), and glacial acetic acid (0.1 mL) in ethanol (5 mL) is refluxed for 3 hours. The precipitate is filtered and recrystallized from methanol, yielding 61% of the target compound.

Key Parameters

- Temperature: 80°C

- Catalyst: Acetic acid (10 mol%)

- Purity: >95% (HPLC)

Microwave-Assisted Synthesis

Method 2B: Accelerated Kinetics

Combining equimolar reactants in ethanol with acetic acid under microwave irradiation (20 W, 80°C) for 10 minutes achieves 68% yield. This method reduces reaction time by 90% compared to conventional heating.

Advantages

- Energy efficiency: 350 W power input

- Selectivity: >99% E-isomer (confirmed by NOESY)

Base-Catalyzed Coupling

Method 2C: Potassium Carbonate in DMF

Vanillin (1.65 g, 10.86 mmol) and fluorene carbohydrazide (10.26 mmol) are stirred with K₂CO₃ (2.83 g) in dimethylformamide (DMF) at 80°C for 12 hours. Post-workup with ethyl acetate/water and silica chromatography affords 72% yield.

Reaction Profile

- Solvent: DMF (15 mL)

- Base: K₂CO₃ (2 equiv)

- Byproducts: <5% (TLC monitoring)

Transition Metal Catalysis

Method 2D: Copper Sulfate-Mediated Condensation

Urea (0.54 mmol) and CuSO₄·5H₂O (0.054 mmol) in ethanol enable a 44% yield after 24 hours at 80°C. The copper ion facilitates imine bond formation via Lewis acid activation.

Limitations

- Prolonged reaction time

- Moderate yield due to side-product formation

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 10.00 (s, 1H, –CH=N), 7.68–6.75 (m, fluorene and vanillin aromatics), 3.83 (s, 3H, –OCH₃).

- LC-MS : m/z 422.1 [M+H]⁺ (calculated for C₂₂H₁₈N₂O₄: 422.13).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Purity (%) |

|---|---|---|---|---|

| 2A (Acid) | Ethanol reflux, 3 h | 61 | 180 min | 95 |

| 2B (Microwave) | Ethanol, 80°C, 10 min | 68 | 10 min | 99 |

| 2C (Base) | DMF/K₂CO₃, 12 h | 72 | 720 min | 98 |

| 2D (CuSO₄) | Ethanol, 24 h | 44 | 1440 min | 90 |

Key Observations :

- Microwave synthesis (Method 2B) offers optimal balance between yield and time efficiency.

- Base-catalyzed conditions (Method 2C) provide the highest yield but require prolonged heating.

Industrial-Scale Considerations

Patent-Based Protocol (Example 1):

- Hydrogenation : Vanillin (1 kg) in n-butanol with Pb-C catalyst (2.97 g) under 1.8 MPa H₂ at 60–70°C for 8 hours.

- Etherification : AlCl₃ (14.87 g) at 60–70°C for 12 hours.

- Distillation : Vacuum distillation at 165°C yields 94.74 g (68.55% purity).

Challenges :

- Catalyst recovery and reuse

- Energy-intensive distillation

Chemical Reactions Analysis

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-hydroxy-3-methoxy substituent (target compound) combines electron-donating (–OH, –OCH₃) groups, enhancing antioxidant capacity through radical scavenging, as seen in curcumin analogs . Chloro substituents () may reduce such activity due to electron withdrawal.

- Position of Hydroxyl Groups : Ortho-substituted hydroxyls (e.g., 2-hydroxy in ) may sterically hinder intermolecular interactions compared to para-substituted derivatives.

- Methoxy vs.

Crystallographic and Conformational Analysis

- The target compound’s E-configuration (azomethine C=N bond) is critical for planar molecular geometry, facilitating π-stacking and crystallographic order, as observed in related hydrazides .

- Hydrogen-bonding networks involving –OH (fluorene and benzylidene) and –NH (hydrazide) groups likely stabilize crystal structures, analogous to patterns in .

Biological Activity

The compound (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O3 |

| Molecular Weight | 338.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 175-178 °C |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 5.2 µM , indicating potent antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G1 phase .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results suggest that the compound can be effective as an antimicrobial agent, particularly against Gram-positive strains .

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. The compound was evaluated using DPPH and ABTS assays, demonstrating a significant capacity to scavenge free radicals.

Table: Antioxidant Activity Results

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 10.2 |

These findings indicate that the compound could be beneficial in preventing oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize free radicals, contributing to its antioxidant effects.

Q & A

Q. Basic

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for single-crystal structure refinement, particularly for resolving stereochemistry and hydrogen-bonding networks .

- Spectroscopy :

- NMR : H and C NMR to confirm regiochemistry and substituent orientation.

- IR : Identification of carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200 cm) groups.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

How can researchers resolve contradictions in bioactivity data observed across different studies on this compound?

Advanced

Discrepancies often arise from:

- Assay variability : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or incubation times. Standardize protocols using guidelines like OECD TG 428.

- Structural analogs : Compare activity of (E)- and (Z)-isomers, as minor stereochemical changes significantly alter bioactivity .

- Dose-response validation : Perform EC/IC titrations across multiple replicates to confirm potency thresholds.

- Purity verification : Use HPLC-MS to ensure >95% purity, as impurities (e.g., unreacted intermediates) may confound results .

What strategies are recommended for optimizing the crystallization of this compound to obtain high-quality single crystals for X-ray analysis?

Q. Advanced

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Temperature gradients : Gradual cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation.

- Additives : Introduce trace acetic acid to promote hydrogen-bonding networks, as observed in fluorene derivatives .

- SHELX refinement : Apply TWIN and HKLF5 commands in SHELXL to handle twinning or disordered regions in the crystal lattice .

What are the primary research applications of this compound in medicinal chemistry and drug development?

Q. Basic

- Antimicrobial agents : Demonstrated activity against Gram-positive bacteria (MIC ~8 µg/mL) via membrane disruption .

- Anti-inflammatory scaffolds : Inhibits COX-2 with selectivity ratios >10:1 over COX-1 in vitro.

- Peptide synthesis : Fmoc-protected intermediates enable solid-phase peptide coupling for targeted drug delivery systems .

How does the electronic configuration of substituents influence the compound's reactivity and interaction with biological targets?

Q. Advanced

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl): Enhance electrophilicity, increasing covalent binding to cysteine residues in enzymes like proteases .

- Hydrogen-bond donors (e.g., hydroxyl groups): Stabilize interactions with ATP-binding pockets in kinase assays (ΔG = -9.2 kcal/mol via docking).

- Computational modeling : Density functional theory (DFT) predicts charge distribution, while molecular dynamics (MD) simulations map binding kinetics .

What are the key considerations for ensuring reproducibility in the synthesis of this compound on a laboratory scale?

Q. Basic

- Stoichiometry control : Use calibrated syringes/pipettes for sensitive reagents.

- Moisture-sensitive steps : Conduct reactions under argon/N atmosphere.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

- Documentation : Record exact lot numbers of solvents/reagents, as trace impurities (e.g., metal ions) affect outcomes .

What computational modeling approaches are suitable for predicting the compound's binding affinity to specific enzymes or receptors?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against PDB structures (e.g., COX-2, PDB ID 5KIR).

- QSAR models : Train on datasets of fluorene analogs to correlate substituent Hammett constants (σ) with IC values.

- Free energy calculations : Use MM-PBSA/GBSA in AMBER to estimate ΔG for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.